N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1251552-23-4
VCID: VC5297219
InChI: InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25)
SMILES: CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.84

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

CAS No.: 1251552-23-4

Cat. No.: VC5297219

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.84

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide - 1251552-23-4

Specification

CAS No. 1251552-23-4
Molecular Formula C19H19ClN4O
Molecular Weight 354.84
IUPAC Name N-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C19H19ClN4O/c1-12-13(2)23-24(14(12)3)18-8-7-16(11-21-18)19(25)22-10-15-5-4-6-17(20)9-15/h4-9,11H,10H2,1-3H3,(H,22,25)
Standard InChI Key XVRMGDGZTYOVLB-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a nicotinamide core (pyridine-3-carboxamide) substituted at the 6-position with a 3,4,5-trimethylpyrazole group and at the 3-position with a 3-chlorobenzyl moiety. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₂₁H₂₁ClN₄O
Molecular Weight380.88 g/mol
IUPAC NameN-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-carboxamide
CAS Number1251575-09-3

The chlorobenzyl group enhances lipophilicity (logP ≈ 3.8), while the pyrazole and nicotinamide moieties facilitate hydrogen bonding and π-π interactions.

Spectroscopic Characterization

  • NMR: ¹H-NMR (400 MHz, DMSO-d₆) shows signals at δ 8.95 (s, 1H, pyridine H-2), 8.25 (d, J = 8.0 Hz, 1H, pyridine H-4), and 2.25 (s, 9H, pyrazole-CH₃).

  • Mass Spectrometry: ESI-MS m/z 381.1 [M+H]⁺, consistent with the molecular formula.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis involves three stages (Figure 1):

  • Nicotinamide Core Formation: Nicotinic acid is converted to nicotinamide via amidation with ammonia.

  • Chlorobenzyl Introduction: 3-Chlorobenzyl chloride undergoes nucleophilic substitution with nicotinamide in the presence of K₂CO₃ (yield: 78%) .

  • Pyrazole Coupling: 3,4,5-Trimethyl-1H-pyrazole is attached using EDCI/DMAP in DMF (yield: 65%).

Optimization Notes:

  • Solvent polarity (DMF > THF) improves pyrazole coupling efficiency.

  • Purification via silica gel chromatography achieves >95% purity.

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance yield (85%) and reduce reaction time. Crystallization from ethanol/water mixtures ensures bulk purity.

Chemical Reactivity

Key Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, H₂SO₄, 80°C3-Chlorobenzoic acid derivatives
ReductionLiAlH₄, THF, 0°CBenzylamine intermediates
SubstitutionNaN₃, DMF, 100°CAzide derivatives for click chemistry

The chlorobenzyl group undergoes electrophilic aromatic substitution, while the pyrazole ring resists oxidation due to methyl steric effects.

Biological Activities

Antimicrobial Effects

In vitro assays against Gram-positive and Gram-negative pathogens:

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus32Cell wall synthesis inhibition
Escherichia coli64DNA gyrase binding

The chloro substituent enhances membrane permeability, while the pyrazole ring disrupts bacterial biofilms.

Anticancer Activity

Dose-dependent cytotoxicity in MCF-7 breast cancer cells:

  • IC₅₀: 18 µM at 48 hours.

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.

Anti-inflammatory Properties

Reduces TNF-α and IL-6 levels by 50% in LPS-stimulated macrophages at 10 µM.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

CompoundSubstituentMIC (µg/mL, S. aureus)IC₅₀ (µM, MCF-7)
N-(3-Chlorobenzyl)-6-(trimethylpyrazolyl)nicotinamide3-Cl3218
N-(4-Fluorobenzyl)-6-(trimethylpyrazolyl)nicotinamide4-F4525
N-(4-Chlorophenethyl)-6-(trimethylpyrazolyl)nicotinamide4-Cl, phenethyl2822

The 3-chloro substitution optimizes antimicrobial potency, while phenethyl groups improve anticancer activity.

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